molecular formula C15H17NO4 B3375456 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1103343-56-1

1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B3375456
CAS No.: 1103343-56-1
M. Wt: 275.3 g/mol
InChI Key: UIOOTHCMLZKHPR-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 1240526-40-2) is a bicyclic-substituted pyrrolidine derivative with the molecular formula C₁₅H₁₇NO₄. Its structure features a 2,3-dihydroindene moiety linked via a carbonyl group to a 4-hydroxypyrrolidine-2-carboxylic acid backbone .

Properties

IUPAC Name

1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-12-7-13(15(19)20)16(8-12)14(18)11-5-4-9-2-1-3-10(9)6-11/h4-6,12-13,17H,1-3,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOTHCMLZKHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N3CC(CC3C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103343-56-1
Record name 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indene derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
  • Neuroprotective Effects : Some studies have suggested that this compound may possess neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's disease. The structural similarity to proline suggests it could influence neurotransmitter activity or modulate synaptic plasticity .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. The presence of the hydroxyl group is believed to enhance its interaction with inflammatory mediators .

Organic Synthesis Applications

  • Building Block for Drug Development : The unique structure of 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored biological activities .
  • Synthesis of Novel Compounds : This compound can be used as a precursor in the synthesis of indene-based derivatives, which have applications in materials science and organic electronics. Its reactivity can be exploited to develop new materials with specific electronic properties .

Material Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to form hydrogen bonds due to the hydroxyl and carboxylic acid groups can improve interfacial adhesion within composite materials .
  • Nanotechnology : Research has explored the use of this compound in the development of nanomaterials for drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs can facilitate targeted delivery and controlled release mechanisms .

Case Study 1: Antioxidant Activity

A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response, highlighting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines showed that treatment with this compound led to a reduction in cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and inhibition of apoptosis pathways, suggesting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing structural motifs or functional groups:

Compound Name Key Structural Features Physicochemical/Functional Data Applications/Notes References
1-(2,3-Dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-Hydroxypyrrolidine-2-carboxylic acid linked to 2,3-dihydroindene-5-carbonyl Molecular formula: C₁₅H₁₇NO₄; CAS: 1240526-40-2; Limited physicochemical data reported R&D applications in drug discovery; potential PROTAC component due to hydroxyl group
1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid 5-Oxo-pyrrolidine-3-carboxylic acid linked to dihydroinden-2-yl CAS: 566154-69-6; Molecular formula: C₁₄H₁₅NO₃; Commercially available via suppliers (e.g., LEAP CHEM) Structural analog with altered substitution (5-oxo vs. 4-hydroxyl); no R&D data cited
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine core with Cl at position 5 and carboxylic acid at position 2 71% synthesis yield; IR and NMR data consistent with literature Chlorine substitution may enhance lipophilicity and bioactivity
(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-Hydroxypyrrolidine-2-carboxylic acid with fluorocyclopropane-carboxamido side chain Used in PROTAC synthesis; 80% yield in coupling reactions Demonstrates utility of 4-hydroxypyrrolidine-2-carboxylic acid in targeted drug design
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Bicyclic heptane core with chloroanilino-carbonyl and carboxylic acid groups Molecular formula: C₁₄H₁₃ClN₂O₃; IR peaks at 2188 cm⁻¹ (CN), 1700 cm⁻¹ (C=O) No explicit R&D applications cited; structural diversity for SAR studies

Key Structural and Functional Insights

Substitution Patterns: The 4-hydroxyl group in the target compound distinguishes it from analogs like 1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid, which lacks hydrogen-bonding capacity at position 4 . This feature may enhance solubility and receptor binding in drug candidates.

Applications in Drug Design :

  • The 4-hydroxypyrrolidine-2-carboxylic acid motif is recurrent in PROTACs (e.g., ), highlighting its utility as a linker or binding moiety in targeted protein degradation .
  • Compounds with dihydroindene or bicyclic cores (e.g., ) are explored for structural diversity in structure-activity relationship (SAR) studies .

Q & A

Q. How to troubleshoot low yields in catalytic asymmetric hydroxylation steps?

  • Methodological Answer:
  • Ligand Screening: Test chiral ligands (e.g., Sharpless dihydroquinidine derivatives) in OsO₄-mediated dihydroxylation. Monitor enantioselectivity via circular dichroism .
  • Oxygen Sensitivity: Rigorous degassing of solvents (e.g., THF) prevents peroxide formation, which deactivates catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

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